molecular formula C23H19FN2OS B2580311 N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358447-28-5

N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2580311
CAS No.: 1358447-28-5
M. Wt: 390.48
InChI Key: HTJQRCFGYRTLPZ-UHFFFAOYSA-N
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Description

This compound (ID: F423-0355, ) is a thiophene-2-carboxamide derivative featuring a 4-fluorophenyl group at position 4, a 1H-pyrrol-1-yl moiety at position 3, and an N-(3-ethylphenyl) substitution. Its molecular formula is C₂₃H₁₉FN₂O₃S with a molecular weight of 422.48 g/mol. The 4-fluorophenyl group enhances electronic interactions (e.g., halogen bonding) in biological systems, while the ethylphenyl substituent may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c1-2-16-6-5-7-19(14-16)25-23(27)22-21(26-12-3-4-13-26)20(15-28-22)17-8-10-18(24)11-9-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJQRCFGYRTLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the thiophene ring reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has shown potential in medicinal chemistry due to its biological activities:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the thiophene ring enhances the compound's ability to interact with biological targets involved in cancer progression .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, with studies suggesting that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase. This inhibition can lead to reduced inflammation and pain relief .

Case Studies

Several studies have investigated the efficacy of this compound and its derivatives:

Study ReferenceFocus AreaFindings
Antioxidant ActivityDemonstrated significant antioxidant properties through various assays, indicating potential for protecting against oxidative stress-related diseases.
Anti-inflammatory ActivityShowed promising results as a 5-lipoxygenase inhibitor, suggesting utility in treating inflammatory conditions.
Anticancer ActivityEvaluated for cytotoxic effects on different cancer cell lines, revealing dose-dependent inhibition of cell proliferation.

Material Science Applications

In addition to biological applications, this compound is being explored for its potential use in materials science:

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics, such as:

  • Organic Photovoltaics : Its ability to facilitate charge transport could enhance the efficiency of solar cells.
  • Light Emitting Diodes (LEDs) : The compound's luminescent properties may be utilized in developing efficient LED materials.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiophene Core

4-(4-Chlorophenyl) Analog (F423-0461)
  • Structure : Replaces 4-fluorophenyl with 4-chlorophenyl and substitutes N-(3-ethylphenyl) with N-(3-ethylphenyl).
  • Molecular Formula : C₂₃H₁₉ClN₂OS
  • Molecular Weight : 406.93 g/mol (vs. 422.48 for the target compound).
  • The lower molecular weight could marginally affect solubility or diffusion rates.
B. 4-(3-Fluorophenyl) Analog ()
  • Structure : N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide.
  • Molecular Formula : C₂₃H₁₉FN₂O₃S (same as target compound).
  • Key Differences: The 3-fluorophenyl group (vs. 3,4-Dimethoxyphenyl substituent introduces electron-donating methoxy groups, increasing solubility but possibly reducing membrane permeability compared to the ethylphenyl group .
C. 4-(4-Methylphenyl) Analog ()
  • Structure : 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide.
  • Key Differences :
    • 4-Methylphenyl substituent is less electronegative than fluorophenyl, reducing dipole interactions but enhancing hydrophobic interactions.
    • N-propyl group (vs. N-ethylphenyl) shortens the alkyl chain, which may decrease steric hindrance and improve metabolic stability .

Modifications in the Amide Substituent

A. N-(3,4-Dimethoxyphenyl) Analog ()
  • Structure : Retains the 3-(1H-pyrrol-1-yl)thiophene core but substitutes N-(3-ethylphenyl) with N-(3,4-dimethoxyphenyl) .
  • Impact :
    • Methoxy groups enhance water solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to the lipophilic ethyl group .
B. Urea Derivative ()
  • Structure : N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide.
  • Key Differences :
    • Replaces the carboxamide with a urea moiety , introducing additional hydrogen-bonding capacity. This modification could enhance target affinity but may increase metabolic susceptibility .

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in the target compound likely enhances binding to electron-rich regions in biological targets (e.g., kinase ATP pockets) compared to chlorine or methyl groups .
  • Synthetic Accessibility : Analogs with electron-withdrawing groups (e.g., nitro, ) often exhibit lower yields (63–74%), suggesting that fluorophenyl substitution balances reactivity and efficiency .
  • Pharmacokinetics : The ethylphenyl group in the target compound may improve metabolic stability over smaller alkyl chains (e.g., propyl) or polar groups (e.g., methoxy) .

Biological Activity

N-(3-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound featuring a thiophene core and various functional groups, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antiviral, antibacterial, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C23H19FN2OC_{23}H_{19}FN_2O and its structural components include:

  • Thiophene ring
  • Pyrrole ring
  • Fluorophenyl and ethylphenyl substituents

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, leading to significant pharmacological effects.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of pyrrole have shown efficacy against viruses such as hepatitis C virus (HCV) and influenza. The mechanism often involves inhibition of viral polymerases or proteases, which are crucial for viral replication.

Case Study:
In a study assessing the antiviral potential of pyrrole derivatives, a related compound demonstrated an IC50 (half maximal inhibitory concentration) value of 2.3 μM against wild-type reverse transcriptase, suggesting a promising avenue for further exploration in antiviral drug development .

Antibacterial Activity

The compound's antibacterial properties have been evaluated against various pathogens. In vitro tests reveal that certain derivatives exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus.

CompoundMIC (μg/mL)Target Bacteria
This compound3.12Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

This data indicates that the compound is competitive with established antibiotics, warranting further investigation into its mechanism of action and potential therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Preliminary findings suggest that it may induce apoptosis in cancer cell lines.

Research Findings:
In one study, a related pyrrole derivative was shown to inhibit cell proliferation in leukemia cells significantly, with IC50 values around 5 μM. This effect was attributed to the induction of cell cycle arrest at the G0/G1 phase and activation of apoptotic pathways .

The biological activities of this compound can be attributed to:

  • Inhibition of specific enzymes : Such as viral polymerases and bacterial DNA gyrases.
  • Interaction with cellular receptors : Potentially leading to altered signaling pathways involved in cell growth and apoptosis.

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